molecular formula C6H14N2O4S B8575532 2-(4-Aminobutanamido)ethane-1-sulfonic acid CAS No. 53803-29-5

2-(4-Aminobutanamido)ethane-1-sulfonic acid

Cat. No. B8575532
CAS RN: 53803-29-5
M. Wt: 210.25 g/mol
InChI Key: MQVDHGSBXOIEKT-UHFFFAOYSA-N
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Patent
US04218404

Procedure details

The N-carbobenzoxy-γ-aminobutyryl-taurine obtained as described in Example 2 is dissolved in 10 ml of water. 100 mg of 10% palladium-on-carbon catalyst are added to the solution, and the mixture is hydrogenated for 2 hours. The catalyst is filtered off, and the filtrate is evaporated in vacuo at 35° C. The obtained crude product is crystallized from a 1:10 mixture of water and acetone. 0.798 g (76%) of γ-aminobutyryl-taurine are obtained: m.p.: 247° C.
Name
N-carbobenzoxy-γ-aminobutyryl-taurine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:11]([C:18](=[O:23])[CH2:19][CH2:20][CH2:21][NH2:22])[CH2:12][CH2:13][S:14]([OH:17])(=[O:16])=[O:15])(OCC1C=CC=CC=1)=O>O.[Pd]>[NH2:22][CH2:21][CH2:20][CH2:19][C:18]([NH:11][CH2:12][CH2:13][S:14]([OH:17])(=[O:15])=[O:16])=[O:23]

Inputs

Step One
Name
N-carbobenzoxy-γ-aminobutyryl-taurine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N(CCS(=O)(=O)O)C(CCCN)=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo at 35° C
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
is crystallized from a 1:10 mixture of water and acetone

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCCCC(=O)NCCS(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.798 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.